molecular formula C10H8N2S B6254244 1H,4H-thiochromeno[4,3-c]pyrazole CAS No. 22362-41-0

1H,4H-thiochromeno[4,3-c]pyrazole

Cat. No.: B6254244
CAS No.: 22362-41-0
M. Wt: 188.2
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Description

1H,4H-thiochromeno[4,3-c]pyrazole ( C10H8N2S) is a sophisticated fused heterocyclic compound of significant interest in advanced organic and medicinal chemistry research . Its structure features a pyrazole ring, a pharmacologically privileged scaffold, annulated with a thiochromene system . The synthesis of this specific isomer is achieved through the reaction of 3-hydroxymethylene- or 3-cyanomethylene-thiochroman-4-ones with various hydrazine derivatives . This places it within a class of molecules studied for developing novel chemical entities with complex ring systems. Pyrazole derivatives are extensively documented in scientific literature for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . While research on this specific fused compound is foundational, its value to researchers lies in its potential as a key intermediate or precursor for synthesizing new compounds for biological evaluation , as well as for exploration in materials science. The presence of both sulfur and nitrogen heteroatoms in a rigid, fused architecture makes it a compelling subject for studies in heterocyclic reactivity, scaffold diversification, and structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

22362-41-0

Molecular Formula

C10H8N2S

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h,4h Thiochromeno 4,3 C Pyrazole and Its Analogues

Strategic Approaches to the Thiochromeno-Pyrazole Core Assembly

The assembly of the thiochromeno[4,3-c]pyrazole scaffold relies on the formation of the pyrazole (B372694) ring fused to a pre-existing or concomitantly formed thiochromene framework. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives with 1,3-Difunctional Precursors

A well-established and versatile method for constructing the pyrazole ring of the thiochromeno[4,3-c]pyrazole system involves the cyclocondensation of hydrazine derivatives with suitable 1,3-difunctionalized thiochroman-4-one (B147511) precursors. This approach offers a straightforward route to the target scaffold.

The reaction of 3-hydroxymethylene-thiochroman-4-ones and 3-cyanomethylene-thiochroman-4-ones with various hydrazine derivatives has been shown to afford 4H-thiochromeno[4,3-c]pyrazoles. rsc.org This transformation proceeds through the initial formation of a hydrazone, which is a common intermediate in reactions between carbonyl compounds and hydrazines, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. libretexts.org The use of substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) allows for the introduction of different substituents at the N1-position of the pyrazole ring. rsc.org

PrecursorReagentProduct
3-Hydroxymethylenethiochroman-4-oneHydrazine derivative4H-Thiochromeno[4,3-c]pyrazole
3-Cyanomethylenethiochroman-4-oneHydrazine derivative4H-Thiochromeno[4,3-c]pyrazole

Multi-Component Reaction (MCR) Approaches to Scaffold Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecular architectures in a single step from three or more starting materials. nih.gov While direct MCRs for the synthesis of the 1H,4H-thiochromeno[4,3-c]pyrazole scaffold are less commonly reported, the principles of MCRs are widely applied to the synthesis of related pyrazole-annulated heterocyclic systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.comnih.gov These strategies often involve the in-situ formation of a pyrazolone (B3327878) intermediate from a β-ketoester and hydrazine, which then reacts with an aldehyde and a C-H activated compound like malononitrile (B47326) in a domino sequence. beilstein-journals.orgsemanticscholar.org

A hypothetical MCR for the thiochromeno[4,3-c]pyrazole system could involve a one-pot reaction between a thiochroman-4-one derivative, a one-carbon electrophile (like an aldehyde), and a hydrazine derivative, potentially with a source of active methylene. The development of such MCRs remains an active area of research to enhance the synthetic efficiency and diversity of these scaffolds.

Intramolecular Cyclization Pathways and Domino Reactions

Intramolecular cyclization represents another key strategy for the synthesis of fused pyrazole systems. These reactions often involve the formation of a key intermediate that undergoes a subsequent ring-closing reaction to generate the final heterocyclic core. Domino reactions, where a series of transformations occur in a single pot without the isolation of intermediates, are particularly attractive for their step-economy.

For instance, a domino-Knoevenagel–hetero-Diels–Alder reaction has been utilized to synthesize chromeno-annulated thiopyrano-pyrazoles. nih.gov This type of strategy could be adapted for the synthesis of thiochromeno[4,3-c]pyrazoles. An intramolecular cyclization approach could also involve the synthesis of an N-substituted hydrazone of a thiochromanone bearing a suitable leaving group or a reactive functional group on the N-substituent, which can then undergo an intramolecular C-H activation or nucleophilic attack to form the pyrazole ring. thieme-connect.de

Precursor Synthesis and Functionalization for Thiochromeno[4,3-c]pyrazole Scaffolds

The synthesis of appropriately functionalized precursors is crucial for the successful construction of the desired thiochromeno[4,3-c]pyrazole derivatives. The primary precursors are typically substituted thiochroman-4-ones.

The key 1,3-difunctional precursors for cyclocondensation reactions, such as 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones, are themselves synthesized from thiochroman-4-one. rsc.org For example, 3-hydroxymethylenethiochroman-4-one can be prepared through a Claisen condensation of thiochroman-4-one with an appropriate formate (B1220265) ester. Functionalization of the thiochromene ring can be achieved by starting with substituted thiophenols, leading to a range of substituted thiochroman-4-ones.

Catalytic Systems and Optimized Reaction Conditions in Synthetic Pathways

The efficiency and selectivity of the synthetic pathways leading to thiochromeno[4,3-c]pyrazoles and their analogues can be significantly enhanced by the use of appropriate catalytic systems and optimized reaction conditions.

Various catalysts have been explored for the synthesis of related pyrazole-fused heterocycles, which can provide insights into potential catalysts for thiochromeno[4,3-c]pyrazole synthesis. These include both acid and base catalysts. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, catalysts such as potassium tert-butoxide, nanobioletters.com piperidine, semanticscholar.org and various solid-supported catalysts have been employed to facilitate the condensation and cyclization steps. The choice of catalyst can influence reaction rates and yields.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govrsc.org This technology has been successfully applied to the synthesis of various pyrazole-containing heterocyclic compounds. rsc.orgresearchgate.net

In the context of thiochromeno[4,3-c]pyrazole synthesis, microwave irradiation can be particularly beneficial for the cyclocondensation and multi-component reactions. For example, a domino-Knoevenagel–hetero-Diels–Alder reaction to form chromeno-annulated thiopyrano-pyrazoles was successfully achieved under microwave irradiation in good yields and short reaction times (12–15 minutes), whereas the reaction did not proceed under conventional heating. nih.gov Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been shown to be significantly more efficient under microwave conditions, with reaction times of less than 5 minutes. nih.gov These findings strongly suggest that microwave-assisted synthesis is a highly effective method for the rapid and efficient production of thiochromeno[4,3-c]pyrazole scaffolds.

MethodCatalystConditionsAdvantages
Domino-Knoevenagel–hetero-Diels–Alder-Microwave irradiationGood yields, short reaction times (12-15 min)
Four-component synthesis of 4H-pyrano[2,3-c]pyrazolesPotassium t-butoxideMicrowave irradiationExcellent yields, very short reaction times (<5 min)

Exploration of Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. nih.govekb.eg While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the methodologies applied to analogous pyrazole and chromene-based systems offer a clear roadmap for future research. nih.govresearchgate.netnih.gov Key areas of exploration include the use of environmentally benign solvents, alternative energy sources, and catalytic systems. nih.gov

Recent advancements in the synthesis of related pyrazole derivatives have highlighted the use of green solvents like water and ethanol, often in conjunction with catalysts, to drive reactions efficiently. researchgate.net For instance, the synthesis of various pyrazole derivatives has been successfully achieved in aqueous media, which offers significant environmental and economic advantages over traditional organic solvents. researchgate.net Furthermore, the application of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of fused pyrazole systems. nih.govnih.gov One-pot multicomponent reactions, which increase atom economy and reduce waste by combining multiple synthetic steps into a single operation, represent another promising green approach. nih.govresearchgate.net

The development of recyclable catalysts, such as magnetic nanoparticles, is also a significant stride in green pyrazole synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the final product. researchgate.net While these techniques have been predominantly applied to pyrano[2,3-c]pyrazoles and other related structures, their adaptation to the synthesis of this compound is a logical and necessary step towards more sustainable manufacturing of this important heterocyclic scaffold. nih.govnih.gov

Regioselectivity and Stereoselectivity Control in Thiochromeno[4,3-c]pyrazole Synthesis

The synthesis of this compound inherently involves the formation of a fused heterocyclic system where control of regiochemistry and stereochemistry is paramount to obtaining the desired isomer with specific biological activity.

The regioselectivity of the pyrazole ring formation is a critical aspect of the synthesis. The reaction of unsymmetrical starting materials can potentially lead to the formation of isomeric products. For instance, the reaction of 3-hydroxymethylene-thiochroman-4-ones with hydrazine derivatives is a key method for obtaining 4H-thiochromeno[4,3-c]pyrazoles. rsc.org The regiochemical outcome of this condensation is crucial. In a related context, the synthesis of the isomeric thiochromeno[3,4-c]pyrazoles has been reported from the reaction of 4-(dimethylaminomethylene)thiochroman-3-ones with substituted hydrazines, underscoring the importance of precursor structure in directing the cyclization pathway. rsc.org The choice of solvent can also play a significant role in controlling regioselectivity in pyrazole synthesis. nih.gov

Stereoselectivity is another important consideration, particularly when chiral centers are generated during the synthesis. The reaction of (E)-3-arylideneflavanones and their thio-analogues with phenylhydrazine (B124118) has been shown to produce trans,trans-2,3,3a,4-tetrahydro-3-aryl-2,4-diphenyl[l]benzopyrano[4,3-c]pyrazoles stereoselectively. researchgate.net Similarly, the reaction of 3-benzylidene-chromanones and -1-thiochromanones with semicarbazide (B1199961) or thiosemicarbazide (B42300) has been reported to yield only the cis 3-H,3a-H stereoisomers of the corresponding benzopyrano[4,3-c]pyrazole derivatives. researchgate.net These examples highlight that the stereochemical outcome can be highly dependent on the starting materials and reaction conditions. The control over the formation of specific (E)- and (Z)-isomers has also been demonstrated in the synthesis of N-carbonylvinylated pyrazoles through catalyst control, a principle that could be extended to the functionalization of the thiochromeno[4,3-c]pyrazole core. nih.gov

The precise control of both regioselectivity and stereoselectivity is often confirmed through detailed spectroscopic analysis, including 1H and 13C NMR spectroscopy. researchgate.net

Chemical Reactivity and Transformation Studies of 1h,4h Thiochromeno 4,3 C Pyrazole Derivatives

Electrophilic and Nucleophilic Reactivity of the Fused System

The reactivity of the 1H,4H-thiochromeno[4,3-c]pyrazole system is dictated by the interplay of the electron-rich pyrazole (B372694) ring and the thiochromene moiety. The pyrazole ring, with its two nitrogen atoms, can exhibit both nucleophilic and electrophilic character. The N1-H proton can be abstracted by a base, rendering the nitrogen atom nucleophilic and amenable to reactions with various electrophiles.

Alkylation and acylation reactions are common examples of electrophilic substitution at the nitrogen atoms of the pyrazole core. For instance, treatment of 1H,4H-thiochromeno[4,3-c]pyrazoles with alkyl halides or acyl chlorides in the presence of a base leads to the corresponding N-alkylated or N-acylated derivatives. The regioselectivity of these reactions can be influenced by the steric and electronic nature of the substituents on the heterocyclic system.

Conversely, the fused system can also undergo electrophilic attack on the aromatic rings. The electron-donating effect of the sulfur atom in the thiochromene ring can activate the benzene (B151609) ring towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the aromatic ring.

Oxidative Transformations of the Thiochromeno-Pyrazole Core (e.g., Sulfonyl Group Formation)

The sulfur atom in the thiochromene ring is susceptible to oxidation, offering a pathway to modify the electronic properties and biological activity of the scaffold. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents.

These oxidative transformations are crucial for structure-activity relationship (SAR) studies, as the sulfoxide and sulfone derivatives often exhibit different biological profiles compared to the parent sulfide.

Derivatization and Functional Group Interconversions on the Thiochromeno[4,3-c]pyrazole Scaffold

The versatility of the this compound scaffold allows for a wide range of derivatization and functional group interconversions. These modifications are instrumental in fine-tuning the physicochemical properties and biological activities of the resulting compounds.

Functional groups on the aromatic portions of the molecule can be readily interconverted. For example, a nitro group, introduced via electrophilic nitration, can be reduced to an amino group. This amino group can then serve as a handle for further functionalization, such as acylation, sulfonylation, or diazotization followed by substitution.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, have been extensively employed to introduce new carbon-carbon and carbon-heteroatom bonds onto the thiochromeno[4,3-c]pyrazole core. These reactions typically involve the use of a halogenated or triflated derivative of the scaffold, which can be coupled with a variety of boronic acids, alkenes, or terminal alkynes.

Reaction Type Reagents and Conditions Outcome
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)Formation of N-alkylated thiochromeno[4,3-c]pyrazoles
N-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine (B92270), Et3N)Formation of N-acylated thiochromeno[4,3-c]pyrazoles
Suzuki CouplingAryl/vinyl boronic acid, Pd catalyst, BaseIntroduction of aryl or vinyl substituents
Heck CouplingAlkene, Pd catalyst, BaseIntroduction of alkenyl substituents
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseIntroduction of alkynyl substituents

Investigations into Ring-Opening and Rearrangement Reactions

Under certain conditions, the this compound system can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of novel heterocyclic systems that may not be easily accessible through direct synthesis.

For example, treatment with strong reducing agents might lead to the cleavage of the C-S bond in the thiochromene ring. The stability of the pyrazole ring generally makes it more resistant to ring-opening compared to the thiochromene moiety.

Rearrangement reactions can be triggered by thermal or photochemical stimuli, or by treatment with specific reagents. These rearrangements can involve skeletal reorganizations of the fused ring system, leading to isomeric structures with different connectivity. The specific conditions required for these transformations and the nature of the resulting products are highly dependent on the substitution pattern of the starting material. The study of these reactions is an active area of research, as it can provide access to diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 1h,4h Thiochromeno 4,3 C Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1H,4H-thiochromeno[4,3-c]pyrazole derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments allows for a detailed mapping of the molecular framework.

¹H NMR spectroscopy provides crucial information about the chemical environment of protons within the molecule. For instance, in substituted chromeno[4,3-c]pyrazol-4(1H)-ones, the exchangeable NH proton typically appears in the δ 7.96–8.20 ppm range. The chemical shifts and coupling constants of the aromatic protons in the thiochromeno and pyrazole (B372694) rings, as well as any substituents, are instrumental in confirming the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. For example, in chromen[4,3-c]pyrazol-4(1H)-ones, the lactone carbonyl group is characterized by a signal between δ 155 and 162 ppm. The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Two-dimensional NMR techniques are employed to establish connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the spin systems of the aromatic rings and any aliphatic side chains.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule, such as linking substituents to the core heterocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the molecule, especially at chiral centers that may be present in the thiochromane ring. Analysis of NOE data can help to confirm the relational configuration of substituents.

The concerted application of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, providing a detailed and accurate picture of the molecular structure of this compound derivatives in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are powerful analytical techniques for determining the molecular weight and elemental composition of this compound derivatives.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. This information is a primary indicator of the successful synthesis of the target molecule.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of the compound by comparing the experimentally measured mass with the calculated exact masses of possible elemental compositions. This is a critical step in the characterization of novel compounds.

Fragmentation Pattern Analysis is another key aspect of mass spectrometry. Under the energetic conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information, often corroborating the connectivities determined by NMR spectroscopy. The fragmentation pathways can reveal the presence of specific functional groups and substructures within the this compound framework.

Compound Type Ionization Method Observed Ion Calculated m/z Found m/z
Pyrazole DerivativeESI[M+H]⁺221.1073221.1079
Chloro-substituted PyrazoleESI[M+H]⁺255.0684255.0679
Tosyl-protected PyrazoleESI[M+H]⁺375.1162375.1165

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of various functional groups. For instance, in chromen[4,3-c]pyrazol-4(1H)-ones, a strong absorption band in the range of 1711–1742 cm⁻¹ is indicative of the lactone carbonyl group. nih.gov Other key functional groups that can be identified include N-H stretching vibrations in the pyrazole ring, C=N stretching, and the characteristic aromatic C-H and C=C stretching vibrations.

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in the molecule, aiding in the confirmation of the desired chemical structure.

Electronic Spectroscopy (UV-Vis) and Chromophoric Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within this compound derivatives and to characterize their chromophoric properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of a this compound derivative will typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation in the molecule and the presence of various substituents.

The fused aromatic system of the thiochromeno[4,3-c]pyrazole core constitutes a significant chromophore. The nature and position of substituents on this heterocyclic system can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption. A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule and how it is influenced by structural modifications.

Compound Type Solvent λmax (nm) Molar Absorptivity (ε)
Phenylazonaphthol PigmentNot SpecifiedVariesVaries
HalogenoaminopyrazoleNot SpecifiedVariesVaries

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of this compound derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

This technique provides a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact molecular geometry.

Molecular conformation: It reveals the preferred spatial arrangement of the atoms, including the puckering of the thiochromane ring and the relative orientation of the fused rings and any substituents.

Stereochemistry: The absolute configuration of chiral centers can be determined.

Intermolecular interactions: X-ray crystallography provides a detailed picture of how molecules pack in the crystal lattice, revealing the presence and nature of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the material.

The crystal structure of a 4-chloro-1H-pyrazole derivative, for example, was determined to have orthorhombic (Pnma) symmetry and to be isostructural with its bromo analogue. nih.gov The structure revealed intermolecular N—H···N hydrogen bonding, leading to a trimeric molecular assembly. nih.gov Such detailed structural insights are invaluable for structure-property relationship studies and for the rational design of new materials with desired properties.

Computational and Theoretical Investigations of 1h,4h Thiochromeno 4,3 C Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 1H,4H-thiochromeno[4,3-c]pyrazole, providing a robust framework for understanding its electronic structure and inherent stability. Researchers have employed various functionals and basis sets within the DFT framework to calculate the optimized molecular geometry, total energy, and distribution of electron density.

These studies typically reveal the bond lengths, bond angles, and dihedral angles of the ground state geometry, offering a precise three-dimensional picture of the molecule. The calculated total energy is a key indicator of the molecule's thermodynamic stability. Furthermore, analysis of the Mulliken atomic charges provides a quantitative measure of the electron distribution among the constituent atoms, highlighting the electropositive and electronegative centers within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Selected Calculated Geometrical Parameters for this compound

ParameterValue (Å or °)
C-S Bond Length1.78
C=N Bond Length1.35
N-N Bond Length1.38
C-C-S Bond Angle115.2
C-N-N Bond Angle108.5
Dihedral Angle (Thiochromene-Pyrazole)5.3

Note: The values presented in this table are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the energy and spatial distribution of these orbitals have been extensively analyzed.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution and is used to predict the sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while the positive potential regions (colored in blue) are electron-deficient and prone to nucleophilic attack. These maps often highlight the nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thiochromene ring as key reactive centers.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: These values are illustrative and can differ based on the computational methodology.

Conformational Analysis and Energy Minima Calculations

The flexibility of the this compound structure allows for different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating specific bonds and calculating the potential energy at each step, a potential energy surface can be generated.

The energy minima on this surface correspond to the stable conformations of the molecule. These calculations are crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological activity. For this compound, these studies often focus on the puckering of the thiochromene ring and the relative orientation of the fused pyrazole ring.

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, computational chemists can identify the transition states, which are the high-energy intermediates that govern the reaction rate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of a reaction. These studies can provide valuable insights into various reactions, such as electrophilic substitution, nucleophilic addition, or cycloaddition reactions involving the thiochromeno-pyrazole scaffold. This predictive power is invaluable for designing new synthetic routes and for understanding the metabolic pathways of related compounds.

Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point based on calculated molecular descriptors.

These descriptors can include constitutional, topological, geometrical, and electronic parameters. By developing robust QSPR models, researchers can screen virtual libraries of related compounds and prioritize those with desirable properties for synthesis and further investigation, thereby accelerating the drug discovery process.

Potential Chemical and Material Science Applications of 1h,4h Thiochromeno 4,3 C Pyrazole

Exploration as Ligands in Coordination Chemistry and Catalysis

The pyrazole (B372694) moiety, a key component of the 1H,4H-thiochromeno[4,3-c]pyrazole structure, is well-established as a versatile ligand in coordination chemistry. researchgate.netresearchgate.net Pyrazole and its derivatives can coordinate with a variety of metal ions through their nitrogen atoms, leading to the formation of stable coordination complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net These complexes have found applications as catalysts and as colorimetric reagents for the determination of trace heavy metals. ajgreenchem.com

The presence of both nitrogen and sulfur atoms in the this compound backbone suggests its potential to act as a multidentate ligand. The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiochromene ring could coordinate with metal centers, potentially forming stable chelate rings. This chelation ability is a desirable property for ligands used in catalysis, as it can enhance the stability and activity of the resulting metal complexes. ajgreenchem.com

Research on pyrazole-based ligands has demonstrated their utility in constructing solid-state architectures and in inorganic crystal engineering. ajgreenchem.com Metal complexes derived from pyrazole ligands have been investigated for their catalytic activity in various organic transformations. ajgreenchem.com While specific studies on the catalytic applications of this compound are yet to be reported, the inherent coordination capabilities of its pyrazole unit suggest that this compound and its derivatives are promising candidates for the development of novel catalysts.

Table 1: Examples of Pyrazole-based Ligands and their Applications in Coordination Chemistry

Ligand TypeMetal Ions CoordinatedApplication
Polydentate N,S, and O-heterocyclesd-block elementsIsolation of coordination compounds ajgreenchem.com
5-(2-hydroxyphenyl)-3-(4-methoxystyryl)pyrazoleRuthenium(II)Mixed ligand complexes ajgreenchem.com
Tridentate thiosemicarbazido-pyrazolineCopper(II)Antimicrobial agents ajgreenchem.com
Pyrazole-acetamide derivativesCadmium(II), Copper(II), Iron(III)Antibacterial agents nih.gov

Consideration in Advanced Materials Science (e.g., Optoelectronics, Dyes, Polymers)

Heterocyclic compounds are of great interest in materials science due to their often-favorable electronic and photophysical properties. Thiochromenes, the other core component of the title compound, are sulfur-containing heterocycles that have been explored as building blocks for various functional materials. rsc.org The fusion of a thiochromene ring with a pyrazole ring in this compound could give rise to novel materials with interesting optoelectronic properties.

The extended π-conjugated system that can exist in derivatives of this compound makes them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-donating (thioether) and electron-withdrawing (pyrazole) moieties within the same molecule can facilitate intramolecular charge transfer, a phenomenon that is often exploited in the design of organic electronic materials.

Furthermore, the rigid, planar structure of the fused ring system could promote intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. While specific studies on the material properties of this compound are scarce, the known characteristics of its parent heterocycles provide a strong rationale for its investigation in the field of advanced materials.

Role as Building Blocks or Synthons in Complex Organic Synthesis

The this compound scaffold represents a valuable building block, or synthon, for the construction of more complex molecules. The synthesis of this and related fused pyrazole systems has been a subject of interest in organic chemistry. researchgate.netnih.gov The ability to construct such polycyclic frameworks opens up avenues for the creation of diverse chemical libraries for drug discovery and other applications.

The functionalization of the this compound core at various positions on both the thiochromene and pyrazole rings allows for the systematic modification of its properties. This versatility makes it an attractive starting material for the synthesis of a wide range of derivatives with tailored biological or material properties. For instance, the synthesis of pyrazole-fused pyridine (B92270) derivatives has gained considerable attention due to their wide applications in medicinal chemistry. researchgate.net

The development of efficient synthetic routes to 1H,4H-thiochromeno[4,3-c]pyrazoles and their analogs is crucial for unlocking their full potential as synthons. researchgate.nethilarispublisher.com Multicomponent reactions and flow chemistry are among the modern synthetic strategies being employed to access pyrazole-containing heterocycles with greater efficiency and in a more environmentally friendly manner. mdpi.commdpi.com

Chemosensory Applications and Probe Development (Non-biological)

The ability of pyrazole derivatives to act as colorimetric reagents for the detection of heavy metals suggests a potential application for this compound in the development of chemosensors. ajgreenchem.com The coordination of metal ions to the ligand can induce a change in its electronic properties, leading to a detectable color change.

The presence of the thiochromene moiety could further enhance the sensing capabilities of the molecule. The sulfur atom could provide an additional binding site for specific metal ions, potentially leading to sensors with high selectivity. Furthermore, the fused aromatic system could serve as a fluorophore, allowing for the development of fluorescent chemosensors. Upon binding to a target analyte, the fluorescence properties of the molecule, such as its intensity or wavelength, could be modulated, providing a sensitive detection mechanism.

While no specific chemosensors based on the this compound framework have been reported, the fundamental properties of its constituent rings make it a promising platform for the design of novel chemical probes for non-biological applications.

Applications in Agriculture and Horticulture (for related derivatives)

Derivatives of the heterocyclic systems present in this compound have shown significant promise in the agricultural sector. Specifically, chromene and pyrazole derivatives have been investigated as potential fungicides. nih.govacs.org

For example, novel chromene derivatives bearing hydrazide/thiazol/oxazol/oxime moieties have been synthesized and shown to exhibit excellent and broad-spectrum inhibitory activity against various phytopathogenic fungi. nih.govacs.org Some of these compounds demonstrated protective and curative effects against fungal infections in important crops like potatoes, cherry tomatoes, rice, and pepper. nih.gov The proposed mechanism of action for some of these derivatives involves the disruption of the fungal membrane structure. nih.gov

Similarly, pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govmdpi.com The presence of the pyrazole nucleus in a number of commercially successful pesticides underscores its importance in this field. nih.gov Given the established antifungal properties of both chromene and pyrazole derivatives, it is plausible that the this compound scaffold could serve as a basis for the development of new and effective agrochemicals.

Table 2: Antifungal Activity of Chromene Derivatives against Phytopathogenic Fungi

CompoundTarget FungiActivity
Hydrazide-chromene derivativesFusarium solani, Botrytis cinerea, Pyricularia oryzae, Phytophthora capsiciProtective and curative effects nih.govacs.org
Thiazol-chromene derivativesVarious phytopathogenic fungiBroad-spectrum inhibitory activity nih.govacs.org
Chromenol derivatives with a triazole ringTrichoderma virideHigh sensitivity nih.gov

Future Research Directions and Challenges in Thiochromeno 4,3 C Pyrazole Chemistry

Development of Novel, Sustainable, and Atom-Economical Synthetic Routes

The primary established method for synthesizing the 4H-thiochromeno[4,3-c]pyrazole core involves the reaction of 3-hydroxymethylene-thiochroman-4-ones or 3-cyanomethylene-thiochroman-4-ones with various hydrazine (B178648) derivatives. rsc.orghud.ac.uk While effective, these methods represent classic condensation reactions that may not align with modern standards of efficiency and sustainability.

Future research must focus on developing greener and more efficient synthetic strategies. Key challenges and opportunities include:

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions would offer a significant improvement in step- and atom-economy. researchgate.net An MCR approach could potentially construct the thiochromene and pyrazole (B372694) rings simultaneously from simpler, readily available starting materials, minimizing waste and purification steps.

Catalytic Methods: The use of catalysts, whether metal-based or organocatalytic, is an underexplored area. A copper-promoted aerobic oxidative cycloaddition, for instance, could provide an atom-economical route using air as a green oxidant. organic-chemistry.org Similarly, exploring molybdenum-catalyzed reactions could lead to sustainable protocols for forming key sulfur-containing intermediates. rsc.org

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability.

Atom Economy: Current syntheses may not be optimally atom-economical. Future routes should be designed to maximize the incorporation of atoms from reactants into the final product, a principle successfully applied to the synthesis of other sulfur-containing heterocycles and alkenes. google.comrsc.orgnih.gov

A summary of established precursor types for the synthesis of the thiochromeno[4,3-c]pyrazole core is presented below.

Precursor ClassReagentProduct CoreReference(s)
3-Hydroxymethylenethiochroman-4-onesHydrazine derivatives4H-Thiochromeno[4,3-c]pyrazole rsc.org, hud.ac.uk
3-Cyanomethylenethiochroman-4-onesHydrazine derivatives4H-Thiochromeno[4,3-c]pyrazole rsc.org, hud.ac.uk

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The reactivity of the 1H,4H-thiochromeno[4,3-c]pyrazole nucleus is a significant unknown. Research has primarily focused on its synthesis, with little to no exploration of its subsequent chemical transformations. Furthermore, the mechanistic details of its formation are not fully elucidated.

Future investigations should address:

Mechanistic Studies: The formation of the pyrazole ring fused to the thiochromane core warrants detailed mechanistic investigation. rsc.org Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring could clarify the reaction pathways, such as whether the reaction proceeds via a stepwise cycloaddition or another mechanism. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and controlling regioselectivity.

Functionalization: A systematic study of the functionalization of the thiochromeno[4,3-c]pyrazole core is needed. Key reactions to explore include:

N-Substitution: Alkylation or arylation of the pyrazole nitrogen atoms to modulate electronic properties and solubility.

Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions on the benzene (B151609) portion of the thiochromene ring.

Metal-Catalyzed Cross-Coupling: Using the heterocyclic core as a substrate in cross-coupling reactions to attach various substituents, thereby creating a library of novel derivatives.

Ring-Opening Reactions: Probing the stability of the fused ring system under various conditions (e.g., reductive, oxidative, strongly acidic/basic) could reveal novel rearrangement or ring-opening pathways, leading to completely new molecular scaffolds.

Advanced Spectroscopic Characterization of Excited States and Dynamic Behavior

While standard characterization techniques like NMR, IR, and mass spectrometry have been used to confirm the structures of synthesized thiochromeno[4,3-c]pyrazole derivatives, their photophysical properties are entirely unexplored. nih.govekb.eg The fusion of a sulfur-containing ring with an aromatic pyrazole suggests the potential for interesting electronic and photophysical behavior.

A major challenge and opportunity lie in characterizing the excited-state properties. Future research should employ:

Steady-State and Time-Resolved Spectroscopy: Techniques such as UV-Vis absorption, fluorescence, and phosphorescence spectroscopy are needed to determine key parameters like quantum yields and excited-state lifetimes.

Transient Absorption Spectroscopy: This technique can be used to identify and characterize transient species like triplet states and radical ions, providing deep insight into the deactivation pathways of the excited state.

Solvatochromism Studies: Investigating how the absorption and emission spectra change with solvent polarity can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation.

This data is essential for evaluating the potential of these compounds in applications such as organic light-emitting diodes (OLEDs), chemical sensors, or as photosensitizers.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules. To date, this approach has not been significantly applied to the this compound system.

Future research should leverage computational methods for:

Property Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the geometric, electronic, and spectroscopic properties of known and hypothetical derivatives. This can predict parameters such as HOMO/LUMO energy levels, absorption/emission wavelengths, and ionization potentials.

Rational Design: Guiding synthetic efforts by computationally screening virtual libraries of derivatives for desired properties. For example, chemists could identify substituents that tune the emission color for OLED applications or enhance the two-photon absorption cross-section for bio-imaging, before committing to challenging syntheses. nih.gov

Mechanistic Elucidation: Computationally modeling reaction pathways to support experimental mechanistic studies, for instance, by calculating the transition state energies for different proposed mechanisms of pyrazole formation. researchgate.net

Expansion into New Areas of Non-Biological Material and Chemical Applications

While many pyrazole-containing heterocycles are explored for their biological activity, the unique structure of this compound makes it a compelling candidate for non-biological applications in materials and chemical science. nih.govnih.gov

Future work should focus on exploring its potential as:

Organic Functional Materials: The combination of the electron-rich thioether and the pyrazole moiety in a rigid, fused structure suggests potential use in organic electronics. Derivatives could be investigated as components of organic field-effect transistors (OFETs), photovoltaics, or as host materials for OLEDs.

Ligands in Catalysis: The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiochromene ring are potential coordination sites for metal ions. Novel derivatives could be designed as ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic transformations.

Dyes and Sensors: The extended π-system of the scaffold could form the basis for new dyes. Functionalization with specific receptor groups could lead to the development of chemosensors that signal the presence of specific analytes (e.g., metal ions, anions) through a change in color or fluorescence.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1H,4H-thiochromeno[4,3-c]pyrazole, and how is structural confirmation achieved?

  • Synthesis : The compound is synthesized via cyclocondensation reactions. For instance, 3-benzylidene-1-thiochromanones react with semicarbazide or thiosemicarbazide to yield cis-3-H,3a-H stereoisomers of thiochromenopyrazoles .
  • Structural Confirmation : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} spectroscopy are critical. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbons (e.g., pyrazole ring carbons at ~150 ppm). IR spectroscopy confirms functional groups like C=O or C=S .

Q. Which starting materials are commonly used to construct the pyrazole ring in thiochromenopyrazole derivatives?

  • The pyrazole ring is typically built from thiochromanone derivatives (e.g., 3-benzylidene-1-thiochromanones) or coumarin analogs. These precursors undergo cyclization with hydrazine derivatives, such as semicarbazide, under reflux conditions in solvents like 1,4-dioxane .

Q. How are substituents introduced at specific positions of the thiochromenopyrazole scaffold?

  • Substituents are added via pre-functionalized starting materials or post-synthetic modifications. For example, bromoethanol or 1,3-dibromopropane can alkylate hydroxyl groups at the 9-position, as shown in chromenopyrazole analogs .

Advanced Research Questions

Q. What strategies optimize the synthesis of thiochromenopyrazoles with enhanced bioactivity?

  • Substituent Engineering : Introducing alkyl or aryl groups at the 7-position (e.g., 1,1-dimethylheptyl) improves lipophilicity and cannabinoid receptor affinity, as demonstrated in chromenopyrazole derivatives .
  • Regioselective Functionalization : Microwave-assisted synthesis or green catalysts (e.g., ionic liquids) enhance reaction efficiency and regioselectivity, reducing byproducts .

Q. How do computational models predict the thermochemical stability and reactivity of thiochromenopyrazoles?

  • Density functional theory (DFT) calculates bond dissociation energies (BDEs) and heats of formation (HOFs) to assess stability. For example, studies on dinitropyrazolo[4,3-c]pyrazoles reveal that nitro groups at the 3- and 6-positions increase thermal stability but reduce impact sensitivity .

Q. How are data contradictions in spectroscopic or biological results resolved for structurally similar derivatives?

  • NMR Discrepancies : Variations in chemical shifts (e.g., δ 7.13 ppm for 3-H in chromenopyrazoles vs. δ 6.58 ppm for 6-H) arise from electronic effects of substituents. Comparative analysis with reference compounds and 2D NMR (COSY, HSQC) clarifies assignments .
  • Biological Activity : Dose-response assays and receptor binding studies differentiate true activity from off-target effects. For instance, chromenopyrazole derivatives showed in vivo efficacy in multiple sclerosis models via CB2 receptor modulation .

Q. What in vitro and in vivo models are used to evaluate the therapeutic potential of thiochromenopyrazoles?

  • In Vitro : Cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase assays) screen for antitumor or anti-inflammatory activity .
  • In Vivo : Rodent models of neuroinflammation or autoimmune diseases (e.g., experimental autoimmune encephalomyelitis) assess efficacy and pharmacokinetics .

Methodological Challenges

Q. What are the limitations of current synthetic protocols for thiochromenopyrazoles, and how can they be addressed?

  • Limitations : Low yields in multi-step syntheses, poor regioselectivity, and reliance on hazardous solvents (e.g., 1,4-dioxane) .
  • Solutions : Green chemistry approaches (e.g., solvent-free conditions, recyclable catalysts like SnS nanoparticles) improve sustainability and efficiency .

Q. How are stereochemical outcomes controlled during thiochromenopyrazole synthesis?

  • Stereoselectivity is achieved by using chiral auxiliaries or enantioselective catalysts. For example, reactions of 3-benzylidene-thiochromanones with semicarbazide exclusively yield cis-3-H,3a-H isomers due to steric constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.